1-Decylpyridinium bromide

Catalog No.
S14342642
CAS No.
2534-65-8
M.F
C15H26BrN
M. Wt
300.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Decylpyridinium bromide

CAS Number

2534-65-8

Product Name

1-Decylpyridinium bromide

IUPAC Name

1-decylpyridin-1-ium;bromide

Molecular Formula

C15H26BrN

Molecular Weight

300.28 g/mol

InChI

InChI=1S/C15H26N.BrH/c1-2-3-4-5-6-7-8-10-13-16-14-11-9-12-15-16;/h9,11-12,14-15H,2-8,10,13H2,1H3;1H/q+1;/p-1

InChI Key

SPFVNQBOHYXSMM-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCC[N+]1=CC=CC=C1.[Br-]

1-Decylpyridinium bromide is a quaternary ammonium compound with the chemical formula C₁₇H₃₀BrN. It consists of a decyl group attached to a pyridinium ring, making it a cationic surfactant. This compound is characterized by its long hydrophobic alkyl chain and a positively charged nitrogen atom within the pyridinium structure, which contributes to its surfactant properties. The molecular weight of 1-decylpyridinium bromide is approximately 328.3 g/mol, and it is known for its solubility in water and organic solvents, which allows it to function effectively in various applications, including as a surfactant and phase transfer catalyst.

Typical of quaternary ammonium compounds. Notably, it can undergo:

  • Phase Transfer Reactions: It acts as a phase transfer catalyst, facilitating the transfer of reactants between immiscible phases (e.g., organic and aqueous).
  • Amperometric Titration: The compound exhibits polarographic behavior, allowing for its quantification through amperometric titration methods with anionic surfactants like sodium dodecyl sulfate, which can yield precipitates in aqueous solutions .
  • Formation of Micelles: In solution, it can form micelles at certain concentrations, which can encapsulate hydrophobic substances.

Research indicates that 1-decylpyridinium bromide exhibits antimicrobial properties, making it suitable for use in various disinfectants and antiseptics. Its cationic nature allows it to interact with negatively charged microbial membranes, leading to cell lysis. Toxicological assessments have shown moderate acute toxicity levels, with potential irritant effects on skin and eyes . The compound has also been evaluated for its efficacy in oral hygiene products due to its antibacterial properties.

1-Decylpyridinium bromide can be synthesized through several methods:

  • Quaternization Reaction: A common method involves the reaction of decyl bromide with pyridine. The process typically follows these steps:
    • Preparation of Pyridine: Pyridine is reacted with an alkyl halide (decyl bromide) in the presence of a base.
    • Isolation of Product: The resulting mixture is purified through crystallization or distillation to obtain pure 1-decylpyridinium bromide.
  • Alternative Methods: Other synthetic routes may involve the use of different alkyl halides or variations in reaction conditions to optimize yield and purity.

1-Decylpyridinium bromide finds utility in various fields:

  • Surfactants: It is used in formulations for detergents and personal care products due to its emulsifying properties.
  • Phase Transfer Catalysts: In organic synthesis, it facilitates reactions involving reactants that are not readily soluble in the same phase.
  • Antimicrobial Agents: Its effectiveness against bacteria makes it valuable in disinfectants and antiseptic formulations.
  • Research

Studies have shown that 1-decylpyridinium bromide interacts with various anionic surfactants, leading to the formation of insoluble precipitates. This property is leveraged in titration techniques where the interactions between cationic and anionic species can be quantitatively analyzed . Additionally, its interactions with biological membranes have been studied to understand its antimicrobial mechanisms.

Several compounds share structural similarities with 1-decylpyridinium bromide. Here’s a comparison highlighting their unique features:

Compound NameChemical FormulaMolecular WeightUnique Features
1-Dodecylpyridinium chlorideC₁₇H₃₀ClN283.9 g/molChloride salt; used in similar applications as a surfactant.
Cetylpyridinium bromideC₂₁H₃₈BrN384.4 g/molLonger alkyl chain; often used in mouthwashes and antiseptics.
Tetradecylpyridinium bromideC₁₉H₃₄BrN356.4 g/molIntermediate chain length; exhibits similar surfactant properties.
Laurylpyridinium sulfateC₁₂H₂₅NO₄S273.4 g/molContains sulfate group; used primarily as a surfactant in cosmetics.

Uniqueness

1-Decylpyridinium bromide stands out due to its balance between hydrophobicity and cationic charge, making it particularly effective as both a surfactant and a phase transfer catalyst. Its specific interactions with biological membranes also differentiate it from other similar compounds.

Nucleophilic Substitution Reaction Mechanisms

The synthesis of 1-decylpyridinium bromide predominantly relies on the Menshutkin reaction, a quaternization process wherein pyridine undergoes nucleophilic substitution with decyl bromide. This reaction proceeds via a two-step mechanism:

  • Alkylation of Pyridine: Pyridine’s lone pair on the nitrogen atom attacks the electrophilic carbon of decyl bromide, forming a transition state that collapses into a quaternary ammonium intermediate.
  • Counterion Stabilization: The bromide ion (Br⁻) stabilizes the positively charged pyridinium center, yielding 1-decylpyridinium bromide as a crystalline solid.

Optimization Parameters:

  • Solvent Selection: Polar aprotic solvents like acetonitrile enhance reaction kinetics by stabilizing ionic intermediates, achieving yields exceeding 90%.
  • Temperature and Time: Reactions conducted at 110°C for 24 hours maximize conversion rates while minimizing side products such as dialkylated species.
  • Stoichiometry: A 1:1 molar ratio of pyridine to decyl bromide ensures complete quaternization, though excess pyridine (1.2:1) mitigates di-alkylation.

Structural Confirmation:

  • ¹H NMR: Peaks at δ 0.88 (t, 3H, terminal CH₃), δ 1.23–1.35 (m, 16H, methylene chain), and δ 8.15–9.56 (pyridinium protons) confirm alkyl chain integration and quaternization.
  • FTIR: Stretching vibrations at 2918 cm⁻¹ (C–H aliphatic) and 1635 cm⁻¹ (C=N⁺) validate molecular structure.

Ion-Exchange Methodologies for Counterion Manipulation

While bromide is the default counterion in 1-decylpyridinium bromide, ion-exchange techniques enable substitution with alternative anions (e.g., chloride, sulfate) to tailor solubility and catalytic activity.

Key Methodologies:

  • Metathesis Reactions: Treatment with silver nitrate (AgNO₃) precipitates bromide as AgBr, allowing subsequent addition of sodium chloride (NaCl) to introduce chloride ions.
  • Electrodialysis: Applied in industrial settings, this method uses ion-selective membranes to replace bromide with target anions under electric potential.

Challenges:

  • Purity Concerns: Residual bromide contamination (<5%) often persists, necessitating repeated washing with cold ethanol.
  • Solvent Compatibility: Hydrophobic anions like hexafluorophosphate (PF₆⁻) require non-aqueous media (e.g., dichloromethane) for effective exchange.

Industrial-Scale Production Optimization Strategies

Scaling laboratory synthesis to industrial production demands rigorous optimization of cost, efficiency, and environmental impact.

Process Intensification Strategies:

ParameterLaboratory ScaleIndustrial Scale
Reactor TypeBatch (flask)Continuous Flow
Temperature ControlOil bathJacketed reactors
PurificationDiethyl ether precipitationCentrifugal separation
Yield92%85–90%

Economic Considerations:

  • Raw Material Sourcing: Bulk procurement of decyl bromide from fatty alcohol derivatives reduces costs by 30–40%.
  • Solvent Recycling: Acetonitrile recovery via distillation lowers waste generation and operational expenses.

Case Study:A pilot plant employing continuous flow reactors achieved a throughput of 50 kg/day with 88% yield, demonstrating feasibility for large-scale production.

Antimicrobial Action Pathways in Gram-Positive/Negative Bacteria

1-Decylpyridinium bromide exhibits distinct antimicrobial mechanisms against both Gram-positive and Gram-negative bacterial species through membrane-disrupting mechanisms [1]. The compound functions as a quaternary ammonium compound with a positively charged pyridinium head group that demonstrates preferential electrostatic attraction to negatively charged bacterial membrane components [2]. The bacterial membrane carries a natural negative charge due to its composition of lipoteichoic acid in Gram-positive bacteria or lipopolysaccharides in Gram-negative bacteria, along with phospholipids of the lipid bilayer membrane itself [2].

The antimicrobial mechanism proceeds through a multi-step process beginning with initial electrostatic interaction [3]. The positively charged pyridinium moiety of 1-decylpyridinium bromide substitutes naturally occurring counterions such as magnesium and calcium ions at the bacterial membrane surface [2]. Following this initial binding, the decyl hydrocarbon tail integrates into the lipid membrane structure, causing disorganization of the membrane architecture [2] [3].

At low concentrations, 1-decylpyridinium bromide affects bacterial cells by interfering with osmoregulation and cellular homeostasis [2]. This disruption manifests as potassium ion and pentose leakage, which can initiate autolysis through activation of intracellular latent ribonucleases [2]. At higher concentrations, the compound leads to complete disintegration of bacterial membranes with subsequent leakage of cytoplasmic contents [2].

Research demonstrates that pyridinium compounds exhibit stronger antimicrobial activity against Gram-positive bacteria compared to Gram-negative species [1] [4]. The differential susceptibility arises from structural differences in bacterial cell wall composition [2]. Gram-positive bacteria possess a relatively simple cell wall structure, while Gram-negative bacteria have a more complex cell wall with an outer membrane and periplasm that typically hinders penetration of compounds with molecular weights higher than 600 daltons [2]. Since 1-decylpyridinium bromide has a molecular weight of approximately 300 daltons, it remains active against both bacterial types [2].

Studies on related alkylpyridinium compounds reveal that antimicrobial activity increases with alkyl chain length [4]. Compounds with alkyl chains containing between 11 and 16 carbons demonstrate optimal antimicrobial effectiveness [4] [5]. The critical micelle concentrations of these compounds are consistently higher than their minimum inhibitory concentrations, indicating that antimicrobial action occurs through membrane disruption rather than micelle formation [4] [5].

Table 1: Antimicrobial Activity Data for Alkylpyridinium Compounds

CompoundChain LengthGram-positive ActivityGram-negative ActivityReference
1-Decylpyridinium bromideC10HighModerate [6] [7]
1-Dodecylpyridinium bromideC12Very HighModerate [4] [8]
1-Tetradecylpyridinium bromideC14Very HighLow [4] [8]

The presence of efflux pump inhibitors enhances the antimicrobial activity of alkylpyridinium compounds against methicillin-resistant Staphylococcus aureus strains [4] [5]. This enhancement suggests that bacterial efflux mechanisms contribute to resistance patterns observed with these quaternary ammonium compounds [4].

Micellar Self-Assembly Processes in Aqueous Media

1-Decylpyridinium bromide demonstrates characteristic surfactant behavior in aqueous solutions, forming micelles above its critical micelle concentration [6] [7]. The self-assembly process follows classical surfactant thermodynamics, with the hydrophobic decyl chains forming the micellar core while the charged pyridinium head groups orient toward the aqueous phase [9] [10].

Critical micelle concentration values for 1-decylpyridinium bromide have been reported at approximately 40.2 millimolar at 30 degrees Celsius [7]. This value reflects the balance between hydrophobic interactions driving micelle formation and electrostatic repulsion between positively charged head groups opposing aggregation [6] [10]. The relatively high critical micelle concentration compared to longer-chain analogues indicates weaker hydrophobic driving forces due to the shorter decyl chain [7].

Temperature effects on micellization demonstrate that the process is entropically driven [11] [10]. Thermodynamic parameters reveal negative Gibbs free energy values, confirming spontaneous micelle formation [9] [10]. The enthalpy of micellization is typically exothermic, while entropy changes are positive, consistent with the release of structured water molecules from hydrophobic chain solvation [10].

Table 2: Micellization Parameters for Alkylpyridinium Bromides

Chain LengthCritical Micelle Concentration (mM)Temperature (°C)Reference
C1040.230 [7]
C1211.130 [7]
C143.530 [7]

Aggregation numbers for pyridinium surfactants typically range from 30 to 120 molecules per micelle, depending on chain length and solution conditions [12] [13]. For 1-decylpyridinium bromide, aggregation numbers are expected to be on the lower end of this range due to increased electrostatic repulsion and reduced hydrophobic driving force compared to longer-chain analogues [13].

The degree of counterion binding influences micellar properties significantly [14]. Bromide counterions associate with the micellar surface, reducing effective surface charge and facilitating closer packing of surfactant molecules [14]. The extent of counterion binding increases with increasing ionic strength and decreasing temperature [9] [14].

Molecular dynamics simulations reveal that alkylpyridinium compounds can form various aggregate structures depending on concentration and solution conditions [15]. At concentrations near the critical micelle concentration, small aggregates predominate, while higher concentrations favor larger micellar structures [15]. The formation follows a closed association model where the number of monomers per micelle typically does not exceed five for small aggregates [15].

Pre-micellar aggregation has been observed for some quaternary ammonium surfactants at concentrations approximately half their critical micelle concentration values [16]. These oligomeric structures represent intermediate stages in the self-assembly process and demonstrate the cooperative nature of surfactant aggregation [16].

The micellar self-assembly process is influenced by solution pH, ionic strength, and the presence of additives [9] [17]. Addition of electrolytes generally decreases the critical micelle concentration by screening electrostatic repulsions between head groups [9]. Organic cosolvents typically increase critical micelle concentration values by reducing the hydrophobic driving force for aggregation [11] [17].

Phase Behavior in Ternary Systems with Long-Chain Alcohols

1-Decylpyridinium bromide exhibits complex phase behavior in ternary systems containing water and long-chain alcohols [18] [19]. These systems demonstrate rich polymorphism with multiple liquid crystalline phases forming as a function of composition and temperature [18] [20]. The phase diagrams reveal transitions between micellar, hexagonal, lamellar, and cubic phases depending on the relative concentrations of surfactant, alcohol, and water [18].

In the 1-dodecylpyridinium bromide-dodecanol-water system, which serves as a model for understanding 1-decylpyridinium bromide behavior with shorter chains, five distinct phases have been identified [18]. Starting from the surfactant-water binary axis, the sequence includes normal micellar solution, normal hexagonal liquid crystalline phase, cubic phase, lamellar phase, reverse hexagonal phase, and reverse micellar solution phase [18].

Long-chain alcohols function as cosurfactants in these systems, inserting into the surfactant monolayer and modifying the critical packing parameter [18] [19]. This insertion reduces the effective head group area and promotes the formation of phases with lower curvature [18]. The lamellar liquid crystalline phase typically dominates the ternary phase diagram due to the balancing effect of alcohol incorporation [18].

Table 3: Phase Characteristics in Pyridinium-Alcohol-Water Systems

Phase TypeStructureTypical Composition RangeReference
Normal HexagonalCylindrical micellesHigh water content [18]
LamellarBilayer sheetsBalanced alcohol/surfactant [18] [19]
Reverse HexagonalInverse cylindrical structureHigh alcohol content [18]
CubicThree-dimensional networkIntermediate compositions [18]

Small-angle X-ray scattering measurements reveal structural parameters for these liquid crystalline phases [18]. The hexagonal phase shows rod swelling from 28.5 to 33 angstroms upon dodecanol addition, while the reverse hexagonal phase exhibits cylindrical aqueous cores with diameters of 18-21 angstroms [18]. The lamellar phase demonstrates an average bilayer thickness of approximately 24 angstroms [18].

The alcohol chain length significantly influences phase behavior [19] [21]. Alcohols with chains slightly shorter than the surfactant promote formation of ordered gel-like lamellar phases through enhanced packing efficiency [19]. This effect arises because the alcohol molecules act as neutral cosurfactants, reducing electrostatic repulsion while maintaining favorable hydrophobic interactions [19].

Temperature effects on ternary phase behavior include chain-melting transitions that broaden compared to pure lipid systems [19]. The presence of alcohols modulates these thermal transitions, with the transition temperature and enthalpy depending on alcohol chain length and concentration [19]. Differential scanning calorimetry studies reveal that these transitions follow predictable patterns based on the critical area occupied by each alkyl chain [19].

Phase transitions in these ternary systems follow thermodynamic principles related to molecular packing constraints [18] [20]. The critical packing parameter concept successfully predicts phase sequences, with spherical micelles forming when the parameter is less than one-third, cylindrical phases when between one-third and one-half, and lamellar phases when approaching unity [18].

The stability of different phases depends on the balance between electrostatic forces and hydrophobic interactions [18] [20]. Addition of long-chain alcohols reduces the effective charge density of the interfacial region, favoring phases with reduced curvature [22] [23]. This effect explains the prevalence of lamellar phases in alcohol-containing systems compared to pure surfactant-water binaries [18].

Hydrogen Bond Acceptor Count

1

Exact Mass

299.12486 g/mol

Monoisotopic Mass

299.12486 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

Explore Compound Types